![molecular formula C12H8ClNO3S B4932991 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide (TCB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. TCB is a white crystalline solid with a molecular weight of 311.78 g/mol and the chemical formula C14H9ClNO3S.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins, such as HER2, EGFR, and AKT. By inhibiting Hsp90, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth. Additionally, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to exhibit anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has also been shown to exhibit neuroprotective activity, protecting neurons from oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is its specificity for Hsp90, which makes it a promising candidate for cancer therapy. Additionally, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. However, one limitation of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide and to identify potential biomarkers for patient selection and monitoring during treatment. Finally, the development of more water-soluble derivatives of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is typically around 50-60%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
[(4-chlorobenzoyl)amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-5-3-8(4-6-9)11(15)14-17-12(16)10-2-1-7-18-10/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECJFVIQLICGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

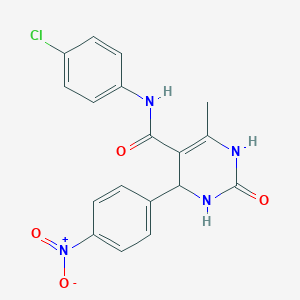
![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
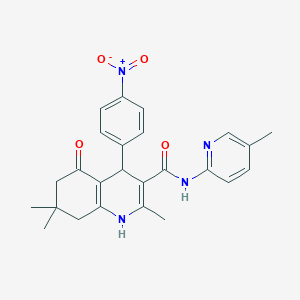
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
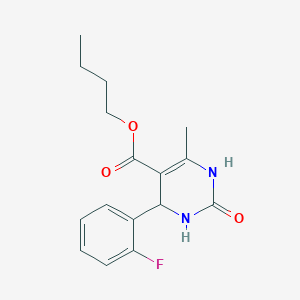
![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
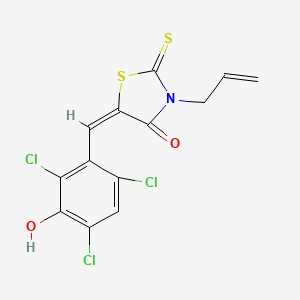
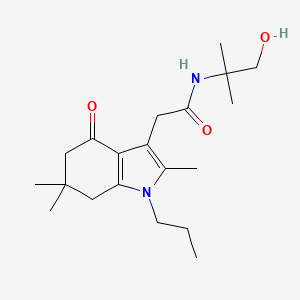
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)